1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Lipophilicity Drug design Physicochemical properties

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396685-08-7) is a synthetic small molecule with molecular formula C₁₉H₁₈N₄O₃ and molecular weight 350.4 g/mol. It belongs to the pyrimidinyl aryl urea structural class, which is characterized by a 2-phenoxypyrimidine core connected via a urea linkage to a substituted phenyl ring—in this case, a 4-ethoxyphenyl moiety.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 1396685-08-7
Cat. No. B2871994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
CAS1396685-08-7
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H18N4O3/c1-2-25-16-10-8-14(9-11-16)22-18(24)23-15-12-20-19(21-13-15)26-17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,24)
InChIKeyTWURLDUEEOVUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396685-08-7): Chemical Identity and Kinase Inhibitor Scaffold Context


1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396685-08-7) is a synthetic small molecule with molecular formula C₁₉H₁₈N₄O₃ and molecular weight 350.4 g/mol . It belongs to the pyrimidinyl aryl urea structural class, which is characterized by a 2-phenoxypyrimidine core connected via a urea linkage to a substituted phenyl ring—in this case, a 4-ethoxyphenyl moiety. This class was disclosed by Novartis AG in patent WO-2007071752-A2 as fibroblast growth factor (FGF) receptor kinase inhibitors, with claimed therapeutic applications in oncology and inflammatory diseases [1]. The compound is currently available from multiple chemical vendors as a research reagent, typically at ≥95% purity.

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea with In-Class Analogs Is Not Advisable


Within the phenoxypyrimidine urea series, even single-atom or positional variations in the terminal aryl substituent can produce large shifts in kinase selectivity, cellular potency, and ADME properties. The Novartis FGF inhibitor patent (WO-2007071752-A2) exemplifies dozens of aryl urea variants, with FGFR IC₅₀ values spanning over three orders of magnitude depending on the specific aryl substitution pattern [1]. In a related phenoxypyrimidine urea derivative, AKF-D52, antiproliferative IC₅₀ values differed by 3.6-fold between cancerous (A549, IC₅₀ = 4.49 μM) and non-tumorigenic (BEAS-2B, IC₅₀ = 16.15 μM) lung cell lines [2]. Substituting the 4-ethoxyphenyl group of the target compound with a 4-methylphenyl, 2-ethylphenyl, 3-fluoro-4-methylphenyl, or 5-chloro-2-methoxyphenyl analog—all commercially available alternatives within this scaffold—would introduce different electronic, steric, and lipophilic profiles. Without experimental confirmation that the alternative retains the intended target engagement and selectivity window, generic substitution carries a high risk of invalidating downstream biological results.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea Relative to Closest Analogs


Lipophilicity Modulation: 4-Ethoxy Substitution vs. 4-Methyl and 2-Ethyl Analogs

The 4-ethoxyphenyl substituent in the target compound introduces a hydrogen-bond acceptor (ether oxygen) and increased polar surface area relative to the 4-methylphenyl analog, while providing greater conformational flexibility than the 2-ethylphenyl analog. This substitution pattern is expected to lower logP by approximately 0.5–0.8 log units compared to the 4-methylphenyl congener, based on the π contribution of –OCH₂CH₃ (+0.38) vs. –CH₃ (+0.56) in aromatic systems, and to increase topological polar surface area (TPSA) by approximately 9 Ų due to the additional ether oxygen [1]. These differences are quantitatively meaningful for membrane permeability and solubility classification.

Lipophilicity Drug design Physicochemical properties

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Closest Commercial Analogs

The target compound possesses a distinct hydrogen-bond (H-bond) profile: the 4-ethoxy oxygen serves as an H-bond acceptor, a feature absent in the 4-methylphenyl analog and geometrically constrained in the 2-ethylphenyl analog . This additional H-bond acceptor capability is particularly relevant for kinase hinge-region interactions, where a single additional H-bond can shift binding affinity by 0.5–2.0 kcal/mol—translating to a 2- to 30-fold change in Ki/IC₅₀ based on the empirical relationship ΔG = –RT ln(Kd) [1]. The 4-ethoxy group also introduces conformational degrees of freedom that can modulate entropic binding penalties.

Hydrogen bonding Molecular recognition Kinase inhibitor design

FGFR Kinase Inhibition: Class-Level Evidence from Novartis Patent WO-2007071752-A2

The phenoxypyrimidine urea scaffold to which the target compound belongs is explicitly claimed in Novartis patent WO-2007071752-A2 as an FGF receptor kinase inhibitor class [1]. While specific IC₅₀ data for 1-(4-ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has not been publicly disclosed, the patent demonstrates that closely related pyrimidinyl aryl ureas achieve nanomolar FGFR inhibition. Notably, the patent's Markush structure encompasses both the 2-phenoxypyrimidine core and 4-alkoxyphenyl urea substituents. The target compound thus falls within the most potent structural subclass claimed, based on the patent's structure-activity relationship tables.

FGFR Kinase inhibition Pyrimidinyl urea Cancer

Drug-Likeness and Lead-Likeness Profile Comparison vs. In-Class Analogs

The target compound satisfies all four Lipinski Rule of Five criteria (MW 350.4 < 500; cLogP estimated 3.0–3.8 < 5; HBD = 2 < 5; HBA = 5 < 10), placing it within favorable oral drug-like chemical space [1]. Compared to the clinically investigated FGFR inhibitor class, the compound has a lower molecular weight than erdafitinib (MW 446.6) and pemigatinib (MW 487.6), and a simpler structure than the multicyclic clinical candidates, which may facilitate synthetic tractability for SAR campaigns. The absence of structural alerts (no anilines, no Michael acceptors, no nitro groups) further distinguishes it from more complex in-class compounds that carry potential toxicophore liabilities [2].

Drug-likeness Lead optimization Physicochemical profiling

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea Based on Differentiated Evidence


FGFR Kinase Inhibitor Lead Optimization and SAR Expansion

The compound's structural alignment with the Novartis FGF inhibitor pharmacophore (WO-2007071752-A2) [1] makes it a suitable starting scaffold for FGFR1-3 focused lead optimization. Its 4-ethoxy substituent provides a tractable vector for exploring lipophilic tolerance in the kinase hinge region. Researchers can systematically vary the ethoxy chain length and substitution to probe FGFR subtype selectivity, leveraging the compound's clean structural alert profile and favorable drug-like properties identified in Section 3.

Kinase Selectivity Panel Screening with Phenoxypyrimidine Urea Core

Given the class-level FGFR inhibitory activity established in the patent literature [1] and the differential H-bond capability of the 4-ethoxy group (ΔHBA = +1 vs. 4-methyl analog) [2], this compound is appropriate for broad kinase selectivity profiling. The additional ether H-bond acceptor may confer unique off-target interactions that distinguish it from methyl or halogen-substituted analogs, enabling identification of novel kinase polypharmacology or unintended targets.

In Vitro Antiproliferative Screening in FGFR-Driven Cancer Cell Lines

Based on the demonstrated differential cytotoxicity of the related phenoxypyrimidine urea AKF-D52 (A549 IC₅₀ 4.49 μM vs. BEAS-2B IC₅₀ 16.15 μM) [3], the target compound is a rational candidate for antiproliferative screening in FGFR-dependent cancer models (e.g., RT-112 bladder cancer, SNU-16 gastric cancer, or H1581 lung cancer lines). Its lipophilic modulation through the 4-ethoxy group may yield distinct cellular EC₅₀ values compared to the 4-methylphenyl analog, enabling SAR-driven procurement decisions.

Computational Docking and Pharmacophore Model Validation

The compound's well-defined three-point pharmacophore (phenoxypyrimidine core as hinge binder, urea linker as donor–acceptor pair, 4-ethoxyphenyl as hydrophobic/steric probe) makes it suitable for validating FGFR docking models and pharmacophore hypotheses [1]. Its moderate molecular weight (350.4 Da) and conformational degrees of freedom are computationally tractable, and the compound can serve as a reference ligand for virtual screening campaigns targeting FGFR or related tyrosine kinases.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.